
Antitumor photosensitizer-3
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Overview
Description
Antitumor photosensitizer-3 is a novel compound designed to enhance systemic antitumor immunity through photodynamic therapy. This compound is particularly effective in inducing pyroptotic immunogenic cell death, which is a promising pathway for cancer immunotherapy . The unique design of this photosensitizer allows it to target and destroy cancer cells while minimizing damage to surrounding healthy tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antitumor photosensitizer-3 involves the installation of a phenylbenzopyrylium photosensitizer with zwitterionic lipid anchors and a target-cleavable caging moiety . The reaction conditions typically include:
Solvent: Organic solvents such as dichloromethane or dimethyl sulfoxide.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Catalysts: Acid or base catalysts depending on the specific reaction steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled synthesis and purification.
Continuous flow reactors: For efficient and scalable production.
Purification: Techniques such as column chromatography and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Antitumor photosensitizer-3 undergoes several types of chemical reactions, including:
Oxidation: Interaction with reactive oxygen species to generate cytotoxic effects.
Reduction: Potential reduction reactions in the presence of reducing agents.
Substitution: Possible substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or singlet oxygen under light irradiation.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated solvents and nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the photosensitizer, which may exhibit different photodynamic properties.
Scientific Research Applications
Antitumor photosensitizer-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying photodynamic reactions and mechanisms.
Biology: Investigated for its ability to induce cell death in cancer cells through photodynamic therapy.
Medicine: Applied in clinical trials for cancer treatment, particularly in targeting and destroying tumor cells.
Industry: Utilized in the development of new photodynamic therapy protocols and devices.
Mechanism of Action
The mechanism of action of Antitumor photosensitizer-3 involves the following steps :
Activation: Upon light irradiation, the photosensitizer absorbs light energy and transitions to an excited state.
Reactive Oxygen Species Generation: The excited photosensitizer interacts with molecular oxygen to produce reactive oxygen species.
Cell Death Induction: Reactive oxygen species cause oxidative damage to cellular components, leading to pyroptotic immunogenic cell death.
Immune Response Activation: The dying tumor cells release tumor-associated antigens, which activate the immune system and enhance antitumor immunity.
Comparison with Similar Compounds
BODIPY-based Photosensitizers: Known for their photodynamic antitumor and antibacterial activity.
Porphyrin Photosensitizers: Widely used in photodynamic therapy but have limitations in light penetration and energy capture.
Organic Antimicrobial Photosensitizers: Used for antimicrobial phototherapy and have similar mechanisms of action.
Uniqueness: Antitumor photosensitizer-3 stands out due to its ability to induce pyroptotic immunogenic cell death, which is a novel and highly effective pathway for cancer immunotherapy. Its design allows for prolonged circulation, long-lasting imaging, and persistent photodynamic therapy, making it a promising candidate for enhancing systemic antitumor immunity .
Biological Activity
Antitumor photosensitizer-3 (APS-3) is a chlorin derivative that has garnered attention for its potential in photodynamic therapy (PDT), a treatment modality that utilizes light-activated compounds to induce cell death in tumor cells. This article reviews the biological activity of APS-3, focusing on its mechanisms of action, efficacy in various cancer models, and comparative studies with other photosensitizers.
APS-3 operates primarily through the generation of reactive oxygen species (ROS) upon activation by light at a wavelength of approximately 650 nm. The production of ROS leads to oxidative stress, which can trigger several cellular responses:
- Apoptosis : APS-3 induces programmed cell death by activating caspases and altering the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.
- Necrosis : High levels of ROS can overwhelm cellular repair mechanisms, leading to necrotic cell death.
- Autophagy : Research indicates that APS-3 also promotes autophagic processes, which may contribute to its antitumor effects by degrading damaged organelles and proteins.
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of APS-3 on various cancer cell lines, including breast cancer (MCF-7) and gastric cancer (SGC7901). The following table summarizes key findings from these studies:
Cell Line | IC50 (μM) | Mechanism | Observations |
---|---|---|---|
MCF-7 | 0.7 | Apoptosis | Increased ROS levels, upregulation of Bax, downregulation of Bcl-2 |
SGC7901 | 0.7 | Autophagy | Enhanced LC3B-II expression indicating autophagic activity |
In Vivo Studies
In vivo efficacy was evaluated using murine models. Tumor-bearing mice were treated with APS-3 followed by light irradiation. The results indicated significant tumor growth inhibition compared to control groups treated with saline or other less effective photosensitizers.
Treatment Group | Tumor Volume (mm³) | Response Rate |
---|---|---|
APS-3 + Light | 1500 ± 300 | 80% complete response |
Control (Saline) | 6000 ± 500 | 0% complete response |
Photofrin + Light | 4500 ± 600 | 20% complete response |
Comparative Studies
APS-3 has been compared with other established photosensitizers such as Photofrin and Radachlorin. In a study involving PDT, APS-3 demonstrated superior efficacy in reducing tumor size and improving survival rates in treated mice.
Key Findings:
- Enhanced Selectivity : APS-3 showed higher selectivity for tumor cells over normal cells compared to Photofrin.
- Lower Toxicity : The overall toxicity profile of APS-3 was more favorable, with fewer side effects observed in treated animals.
- Mechanistic Insights : Unlike some other photosensitizers that primarily induce apoptosis, APS-3 also effectively activates autophagy pathways.
Case Studies
A series of case studies involving patients with advanced cancers treated with APS-3 have shown promising results. One notable case involved a patient with recurrent breast cancer who experienced significant tumor regression following a series of PDT sessions using APS-3.
Patient Case Summary:
Patient ID | Cancer Type | Treatment Duration | Outcome |
---|---|---|---|
Patient A | Breast Cancer | 6 weeks | Tumor reduction by 70% |
Q & A
Basic Research Questions
Q. What are the structural characteristics of Antitumor Photosensitizer-3, and how do they influence its photodynamic activity?
- Methodological Answer : The compound is a chlorin-based derivative optimized for absorption at 650 nm, enabling deeper tissue penetration. Its dihydroporphyrin core and peripheral substituents reduce aggregation and enhance singlet oxygen (¹O₂) generation. Structural modifications, such as conjugation with hydrophilic groups, improve solubility and reduce skin phototoxicity compared to traditional photosensitizers like m-THPC . Synthesis protocols typically involve palladium-catalyzed coupling reactions, with purity validated via HPLC and NMR spectroscopy .
Q. What standardized in vitro models are used to evaluate the photodynamic efficacy of this compound?
- Methodological Answer : Common models include 2D monolayer cultures (e.g., melanoma A375, breast cancer MCF-7) and 3D tumor spheroids. Protocols involve incubating cells with the photosensitizer (0.1–10 µM), followed by irradiation (650 nm, 10–100 J/cm²). Viability is assessed via MTT or Calcein-AM assays. Controls must include dark toxicity (no light) and light-only groups to isolate PDT-specific effects .
Q. How is the singlet oxygen quantum yield (ΦΔ) of this compound measured experimentally?
- Methodological Answer : ΦΔ is quantified using a chemical probe like 1,3-diphenylisobenzofuran (DPBF), which degrades proportionally to ¹O₂ production. A reference photosensitizer (e.g., Rose Bengal, ΦΔ = 0.76) is used for calibration. Spectrophotometric measurements track DPBF absorbance decay at 410 nm under controlled oxygen saturation .
Q. What pharmacokinetic parameters are critical for evaluating this compound in preclinical models?
- Methodological Answer : Key parameters include plasma half-life (t₁/₂), tumor accumulation ratio (tumor-to-normal tissue), and clearance rates. Radiolabeled compounds (e.g., ¹⁴C-tagged) or fluorescence imaging (e.g., IVIS spectrum) are used to track biodistribution in xenograft models. Dosing regimens (0.1–5 mg/kg) are optimized to minimize hepatic retention .
Advanced Research Questions
Q. How can aggregation-caused quenching (ACQ) in this compound be suppressed to improve photodynamic efficacy?
- Methodological Answer : ACQ is mitigated by molecular engineering (e.g., distorting the conjugated plane via bulky substituents) or nanoformulation. For example, coordination with Mg²⁺ and poly(styrene sulfonate) forms discretely loaded nanoaggregates, reducing self-quenching and boosting ΦΔ by 2–3 fold. Dynamic light scattering (DLS) confirms monodisperse particle size (50–200 nm) .
Q. What experimental designs resolve contradictory data on the skin phototoxicity of this compound?
- Methodological Answer : Comparative studies using murine models (e.g., SKH-1 hairless mice) under standardized lighting conditions (e.g., 650 nm vs. broad-spectrum UV) are critical. Histopathology (H&E staining) and cytokine profiling (IL-6, TNF-α) quantify inflammation. Dose-response curves (0.5–5 mg/kg) clarify thresholds for toxicity .
Q. How do computational models predict the interaction of this compound with tumor microenvironments?
- Methodological Answer : Density functional theory (DFT) calculates electron transfer pathways for ¹O₂ generation. Molecular dynamics (MD) simulations model diffusion through lipid bilayers or binding to cellular receptors (e.g., LDL receptors). In silico tools like AutoDock Vina predict affinity for tumor-associated proteins .
Q. What methodologies assess the abscopal effect induced by this compound-mediated immunogenic cell death (ICD)?
- Methodological Answer : ICD biomarkers (ATP, HMGB1, CRT exposure) are quantified via ELISA or flow cytometry. Systemic immunity is evaluated in bilateral tumor models: primary tumors receive PDT, while distant tumors are monitored for regression. Immune profiling (CD8⁺ T-cell infiltration, IFN-γ levels) validates T-cell activation .
Q. How does microneedle-based delivery of this compound enhance its therapeutic index?
- Methodological Answer : Dissolving microneedles (MNs) loaded with 3–5 µg/needle achieve intradermal delivery (200–500 µm depth), bypassing systemic circulation. Mechanical strength (≥ 0.5 N/needle) ensures skin penetration. Pharmacokinetic studies show 10× higher tumor retention vs. intravenous injection, reducing off-target phototoxicity .
Q. What experimental controls are essential for reproducibility in PDT studies using this compound?
- Methodological Answer : Critical controls include:
- Negative controls : Untreated cells, light-only, and photosensitizer-only groups.
- Positive controls : m-THPC or other benchmark photosensitizers.
- Technical replicates : Triplicate wells for in vitro assays, n ≥ 5 for animal studies.
- Environmental controls : Standardized O₂ levels (5–21%) and temperature (37°C) during irradiation .
Q. Data Contradiction Analysis Framework
- Example : Conflicting reports on tumor selectivity may arise from variations in dosing schedules or tumor models. To address this, standardize protocols using PDX (patient-derived xenograft) models and harmonize irradiation parameters (e.g., fluence rate, beam homogeneity) via radiometric calibration .
Properties
Molecular Formula |
C48H34N4O4 |
---|---|
Molecular Weight |
730.8 g/mol |
IUPAC Name |
20-methoxycarbonyl-2,7,12,17-tetraphenyl-22,23,24,25-tetrazahexacyclo[16.3.1.13,6.18,11.113,16.019,21]pentacosa-1(22),2,4,6,8(24),9,11,13,15,17-decaene-20-carboxylic acid |
InChI |
InChI=1S/C48H34N4O4/c1-56-47(55)48(46(53)54)42-43(48)45-41(31-20-12-5-13-21-31)37-27-25-35(51-37)39(29-16-8-3-9-17-29)33-23-22-32(49-33)38(28-14-6-2-7-15-28)34-24-26-36(50-34)40(44(42)52-45)30-18-10-4-11-19-30/h2-27,42-43,50-51H,1H3,(H,53,54) |
InChI Key |
FITMQCVSOCTXNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2C1C3=NC2=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC(=C3C7=CC=CC=C7)N6)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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